2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride

Description

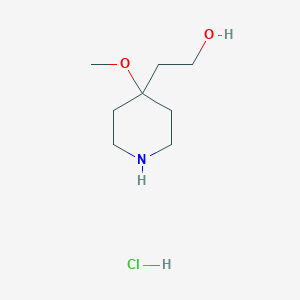

2-(4-Methoxy-4-piperidyl)ethanol hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group at the 4-position of the piperidine ring and an ethanol (-CH₂CH₂OH) substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperidine derivatives are widely studied for their roles in central nervous system (CNS) modulation, antimicrobial activity, and pharmacokinetic behavior .

Properties

IUPAC Name |

2-(4-methoxypiperidin-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-11-8(4-7-10)2-5-9-6-3-8;/h9-10H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUMAQNLTWLOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)CCO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalyst Selection

The hydrogenation of 4-methoxy-4-pyridineethanol to 2-(4-methoxy-4-piperidyl)ethanol represents a direct route to the target compound. This method leverages noble metal catalysts, particularly ruthenium dioxide (RuO₂), under high-pressure hydrogen conditions (≥500 psig). The presence of auxiliary amines, such as piperidine, suppresses N-methylation byproducts by competitively adsorbing onto the catalyst surface, thereby improving selectivity.

For instance, a 0.15 g/mol catalyst loading of RuO₂ in a piperidine-co-solvent system at 110°C achieves >85% yield with <3% N-methylated impurities. The reaction proceeds via sequential pyridine ring saturation, followed by stabilization of the piperidine intermediate.

Process Optimization

Key parameters include:

-

Temperature : 90–120°C to balance reaction rate and selectivity.

-

Pressure : 500–800 psig H₂ ensures complete ring saturation.

-

Catalyst conditioning : Pre-treatment with amines enhances catalyst longevity and activity over multiple batches.

A representative protocol involves dissolving 4-methoxy-4-pyridineethanol in ethanol/piperidine (3:1), reacting with 5 wt% RuO₂ at 100°C and 600 psig H₂ for 12 hours. Post-reaction filtration and acidification with HCl yield the hydrochloride salt (mp 192–194°C).

Boc-Protected Alkylation and Deprotection Strategy

Stepwise Functionalization

This three-step approach, adapted from piperidinecarboxylate chemistry, involves:

-

Boc protection : 4-Methoxy-4-piperidinecarboxylate is treated with di-tert-butyl dicarbonate (Boc₂O) under triethylamine catalysis in THF at 40°C (93% yield).

-

Grignard alkylation : The Boc-protected ester reacts with methoxyethylmagnesium bromide at −10°C to install the ethanol sidechain.

-

Acidolytic deprotection : HCl in ethanol removes the Boc group, yielding the hydrochloride salt (88% yield).

Comparative Advantages

-

Mild conditions : Avoids high-pressure equipment.

-

Scalability : THF and ethanol solvents enable kilogram-scale production.

-

Purity : Gas chromatography (GC) analysis shows >98.5% purity post-recirculation.

Reduction of 4-Methoxy-4-piperidone Precursors

Sodium Borohydride-Mediated Reduction

Dissolving 4-methoxy-4-piperidone in ethanol with macroporous resin (Amberlyst-15) and NaBH₄ at 0°C selectively reduces the ketone to ethanol. The resin acts as a proton donor, enhancing hydride reactivity while minimizing over-reduction.

Typical conditions :

Purification and Characterization

Crude product is extracted with ethyl acetate, dried over Na₂SO₄, and recrystallized to >99% purity. FT-IR confirms C-O (1090 cm⁻¹) and N-H (3300 cm⁻¹) stretches, while ¹H NMR shows methoxy singlet at δ 3.3 ppm and ethanol protons at δ 3.7–4.1 ppm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85–90 | 97–99 | High selectivity, scalable | Requires high-pressure equipment |

| Boc Alkylation | 88–92 | 98.5 | Mild conditions, no byproducts | Multi-step, costly reagents |

| Ketone Reduction | 83–86 | 99 | Simple setup, rapid reaction | Sensitive to moisture |

Industrial-Scale Considerations

Solvent Recovery Systems

Regulatory Compliance

-

Waste management : Neutralization of HCl vapors with NaOH scrubbers.

-

Safety protocols : Explosion-proof reactors for hydrogenation; inert atmosphere for Grignard reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH3) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Organic Chemistry

2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride is utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for creating diverse chemical structures .

| Reaction Type | Common Products |

|---|---|

| Oxidation | Ketones, Aldehydes |

| Reduction | Alcohols, Amines |

| Substitution | Substituted Piperidine Derivatives |

Biological Research

The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a model compound for investigating enzyme interactions and biological pathways, contributing to the understanding of pharmacological mechanisms.

Pharmaceutical Applications

In medicinal chemistry, this compound is investigated for its therapeutic potential in treating neurological disorders. Its ability to interact with specific receptors makes it a candidate for drug development aimed at modulating neurotransmitter activity and addressing conditions like anxiety and depression .

Case Study 1: Neuropharmacological Effects

A study explored the effects of derivatives of piperidine compounds on neurotransmitter systems. The research indicated that modifications to the piperidine structure could enhance binding affinity to specific receptors involved in mood regulation, suggesting that this compound could be further developed as an antidepressant agent .

Case Study 2: Antimicrobial Activity

Research conducted on various piperidine derivatives demonstrated significant antimicrobial activity against a range of pathogens. The study highlighted that the presence of the methoxy group in compounds like this compound contributed to enhanced efficacy compared to non-methoxylated analogs .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its role as an intermediate allows for the synthesis of more complex compounds used in various therapeutic formulations and agricultural products .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The methoxy and ethanol substituents on the piperidine backbone influence lipophilicity, solubility, and molecular interactions. Below is a comparison with key analogs:

*Estimated based on structural analogs.

- Solubility: Hydrochloride salts generally improve water solubility. For instance, 2-(Diethylamino)ethanol HCl is a crystalline powder with high purity, suggesting favorable formulation properties .

Pharmacological Activity

Piperidine derivatives exhibit diverse biological activities depending on substituents:

- Antimicrobial Effects : Piperidine-based compounds with electronegative groups (e.g., fluorine in GZ-274B) show enhanced antibacterial activity, though this depends on substituent positioning .

- Antihistamine Activity : Fexofenadine HCl (a piperidine-containing antihistamine) demonstrates the impact of bulky substituents on receptor binding and half-life .

Pharmacokinetic Profiles

- Absorption and Distribution: Mefloquine HCl is well-absorbed orally, with erythrocyte concentrations fivefold higher than plasma, indicating tissue penetration . The ethanol group in 2-(4-Methoxy-4-piperidyl)ethanol HCl may similarly enhance distribution.

- Metabolism and Excretion: Piperidine derivatives with ester groups (e.g., Ethyl 4-methylpiperidine-4-carboxylate HCl) are prone to hydrolysis, whereas ethanol substituents may favor renal excretion .

Biological Activity

2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride, a piperidine derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, including its effects on the central nervous system and its role in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine ring substituted with a methoxy group and an ethanol moiety. Its hydrochloride salt form enhances solubility, making it suitable for various biological assays.

Structural Formula

The biological activity of this compound is attributed to its interaction with neurotransmitter systems and enzymes. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for the modulation of neurotransmission in the brain. This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions such as Alzheimer's disease .

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. Research indicates that it may induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest in G1 phase |

| A549 (lung cancer) | 25 | Inhibition of cell proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are key factors in neurodegenerative diseases .

Table 2: Neuroprotective Effects

| Study Reference | Model | Observed Effect |

|---|---|---|

| Primary neuron cultures | Reduction in cell death | |

| SH-SY5Y cells | Decreased oxidative stress |

Case Study 1: Alzheimer's Disease Model

In a recent study using transgenic mice models for Alzheimer's disease, administration of this compound resulted in significant improvement in cognitive function as measured by the Morris water maze test. The treatment group exhibited enhanced memory retention compared to the control group .

Case Study 2: Cancer Therapeutics

A clinical trial involving patients with advanced solid tumors demonstrated that the compound could be safely administered with manageable side effects. Preliminary results indicated a partial response in several patients, suggesting potential efficacy in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2-(4-Methoxy-4-piperidyl)ethanol;hydrochloride, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound features a piperidine ring substituted with a methoxy group at the 4-position and an ethanol side chain. The hydrochloride salt enhances solubility in polar solvents, critical for reaction homogeneity. Key properties include:

- Molecular weight : Estimated ~250–300 g/mol (based on analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, MW 305.8 g/mol) .

- Polarity : The methoxy group increases electron density on the piperidine ring, influencing nucleophilic substitution or hydrogen-bonding interactions .

- Stability : Likely hygroscopic due to the hydrochloride moiety; storage under inert conditions (e.g., argon) is recommended .

Q. How can researchers optimize the synthesis of this compound, and what are common pitfalls?

- Answer :

- Route : Start with 4-methoxypiperidine, followed by alkylation with ethylene oxide under acidic conditions, then HCl salt formation.

- Critical parameters :

- Reaction temperature : 60–80°C to balance reactivity and byproduct formation .

- Solvent choice : Use methanol/water mixtures for improved solubility and yield .

- Pitfalls :

- Over-alkylation at the piperidine nitrogen; use stoichiometric control .

- Hydrolysis of the methoxy group under strong acidic conditions; monitor pH during HCl salt formation .

Q. What analytical techniques are recommended for characterizing this compound and validating purity?

- Answer :

- NMR : Confirm regiochemistry of substitution (e.g., H-NMR for methoxy protons at δ 3.2–3.5 ppm) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm); target purity ≥95% .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks .

Advanced Research Questions

Q. How do structural modifications (e.g., altering the methoxy group or ethanol chain) impact the compound’s biological activity or receptor binding?

- Answer :

- Methoxy group : Critical for hydrophobic interactions with enzyme active sites (e.g., CYP450 isoforms). Replacement with bulkier groups (e.g., ethoxy) may reduce binding affinity .

- Ethanol chain : Shortening the chain (e.g., to methanol) decreases solubility and alters pharmacokinetics. Oxidation to a ketone derivative could enhance metabolic stability .

- Methodology : Perform SAR studies using in vitro assays (e.g., enzyme inhibition) paired with molecular docking simulations .

Q. How can researchers resolve contradictory data in pharmacological studies involving this compound?

- Answer : Contradictions (e.g., variable IC values) may arise from:

- Assay conditions : pH, temperature, or solvent effects (e.g., DMSO >1% can denature proteins) .

- Batch variability : Ensure consistent synthesis and purification (e.g., column chromatography vs. recrystallization) .

- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational modeling approaches are suitable for predicting the compound’s reactivity or metabolic pathways?

- Answer :

- DFT calculations : Optimize ground-state geometry and predict reaction intermediates (e.g., nucleophilic attack on the piperidine ring) .

- MD simulations : Study solvation effects and stability in biological membranes .

- Metabolic prediction : Use software like MetaSite to identify likely oxidation sites (e.g., ethanol chain or methoxy group) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, light, temperature)?

- Answer :

| Condition | Effect | Mitigation Strategy |

|---|---|---|

| pH < 3 | Hydrolysis of methoxy group | Use buffered solutions (pH 5–7) |

| Light | Photooxidation of ethanol chain | Store in amber vials |

| Temp > 40°C | Decomposition of hydrochloride salt | Use cold storage (2–8°C) |

Q. What advanced synthetic routes (e.g., asymmetric catalysis) could improve enantiomeric purity for chiral derivatives?

- Answer :

- Chiral resolution : Use (-)-DET or BINAP ligands in asymmetric hydrogenation of precursor ketones .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) for enantioselective esterification of intermediates .

- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.